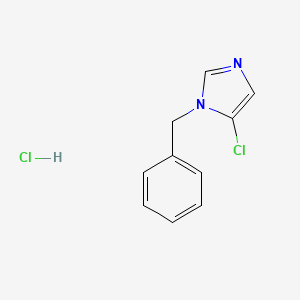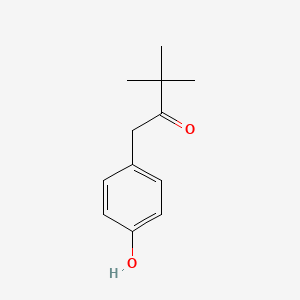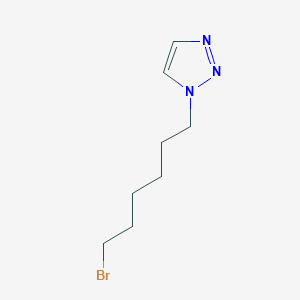
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is a chiral compound with significant pharmacological potential. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with an aminomethyl group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a catalytic hydrogenation of a suitable cyclohexanone derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where the cyclohexanol is reacted with formaldehyde and ammonia or an amine under reducing conditions.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the cyclohexanol derivative is reacted with a 4-fluorobenzyl halide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often use optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or cyclohexanol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,4R)-1-(Aminomethyl)-4-(4-chlorobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-bromobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-methylbenzyl)cyclohexanol hydrochloride
Uniqueness
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Eigenschaften
CAS-Nummer |
863564-53-8 |
|---|---|
Molekularformel |
C14H21ClFNO |
Molekulargewicht |
273.77 g/mol |
IUPAC-Name |
1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
InChI-Schlüssel |
BYPVEMYUKGJAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)


